N-(2,2-di(furan-2-yl)ethyl)cyclohexanecarboxamide
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Overview
Description
N-(2,2-di(furan-2-yl)ethyl)cyclohexanecarboxamide is a compound that features a cyclohexane ring attached to a carboxamide group, with a side chain containing two furan rings. This unique structure combines the properties of both cyclohexane and furan, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-di(furan-2-yl)ethyl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanecarboxylic acid with a suitable amine to form the carboxamide. The furan rings are then introduced through a series of reactions involving furan derivatives and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process often requires stringent control of reaction conditions such as temperature, pressure, and pH to optimize the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-di(furan-2-yl)ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the furan rings can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions typically require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Scientific Research Applications
N-(2,2-di(furan-2-yl)ethyl)cyclohexanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and polymers
Mechanism of Action
The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The furan rings can participate in π-π interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide
- N-(2,2-di(furan-2-yl)ethyl)cyclohex-3-ene-1-carboxamide
- 2,5-furandicarboxylic acid
Uniqueness
N-(2,2-di(furan-2-yl)ethyl)cyclohexanecarboxamide is unique due to its combination of a cyclohexane ring and two furan rings, which imparts distinct chemical and physical properties. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-17(13-6-2-1-3-7-13)18-12-14(15-8-4-10-20-15)16-9-5-11-21-16/h4-5,8-11,13-14H,1-3,6-7,12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKMDPOKRAOBTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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